molecular formula C45H73Br B14198844 2-Bromo-9,9-dihexadecyl-9H-fluorene CAS No. 922168-01-2

2-Bromo-9,9-dihexadecyl-9H-fluorene

Cat. No.: B14198844
CAS No.: 922168-01-2
M. Wt: 694.0 g/mol
InChI Key: RVGOFZIRUVVLRM-UHFFFAOYSA-N
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Description

2-Bromo-9,9-dihexadecyl-9H-fluorene is a chemical compound with the molecular formula C41H67Br. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a bromine atom and two hexadecyl groups attached to the fluorene core. This compound is of interest in various fields of research due to its unique structural and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-9,9-dihexadecyl-9H-fluorene typically involves the bromination of 9,9-dihexadecyl-9H-fluorene. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the fluorene ring. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate level to prevent over-bromination.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-9,9-dihexadecyl-9H-fluorene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The fluorene core can be oxidized to form fluorenone derivatives.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the fluorene core.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as alkoxides, amines, or thiolates. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: Products include various substituted fluorenes depending on the nucleophile used.

    Oxidation Reactions: Major products are fluorenone derivatives.

    Reduction Reactions: Products include de-brominated fluorenes or modified fluorene cores.

Scientific Research Applications

2-Bromo-9,9-dihexadecyl-9H-fluorene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: It is utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs), due to its favorable electronic properties.

Mechanism of Action

The mechanism of action of 2-Bromo-9,9-dihexadecyl-9H-fluorene is primarily related to its ability to participate in various chemical reactions due to the presence of the bromine atom and the hexadecyl groups. The bromine atom acts as a reactive site for substitution reactions, while the hexadecyl groups provide steric hindrance and influence the compound’s solubility and electronic properties. The fluorene core’s conjugated system allows for electron delocalization, making it suitable for applications in organic electronics.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-9,9-dihexyl-9H-fluorene
  • 2,7-Dibromo-9,9-dihexyl-9H-fluorene
  • 2-Bromo-9,9-dimethylfluorene

Uniqueness

2-Bromo-9,9-dihexadecyl-9H-fluorene is unique due to the presence of long hexadecyl chains, which impart distinct physical and chemical properties compared to its shorter-chain analogs. These long chains enhance the compound’s solubility in non-polar solvents and influence its packing behavior in solid-state applications, making it particularly useful in the development of organic electronic materials.

Properties

CAS No.

922168-01-2

Molecular Formula

C45H73Br

Molecular Weight

694.0 g/mol

IUPAC Name

2-bromo-9,9-dihexadecylfluorene

InChI

InChI=1S/C45H73Br/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31-37-45(38-32-28-26-24-22-20-18-16-14-12-10-8-6-4-2)43-34-30-29-33-41(43)42-36-35-40(46)39-44(42)45/h29-30,33-36,39H,3-28,31-32,37-38H2,1-2H3

InChI Key

RVGOFZIRUVVLRM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)Br)CCCCCCCCCCCCCCCC

Origin of Product

United States

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